Pirmenol Pirmenol Pirmenol is a racemate.
Brand Name: Vulcanchem
CAS No.: 68252-19-7
VCID: VC0539790
InChI: InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22?
SMILES: CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Molecular Formula: C22H30N2O
Molecular Weight: 338.5 g/mol

Pirmenol

CAS No.: 68252-19-7

Cat. No.: VC0539790

Molecular Formula: C22H30N2O

Molecular Weight: 338.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pirmenol - 68252-19-7

Specification

CAS No. 68252-19-7
Molecular Formula C22H30N2O
Molecular Weight 338.5 g/mol
IUPAC Name 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol
Standard InChI InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22?
Standard InChI Key APUDBKTWDCXQJA-QIDMFYOTSA-N
Isomeric SMILES C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
SMILES CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Canonical SMILES CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Architecture

Pirmenol’s structure comprises a phenyl group, a pyridinyl moiety, and a dimethylpiperidine ring interconnected via a butanol backbone. The presence of chiral centers at the 2 and 6 positions of the piperidine ring confers stereoisomerism, though it is typically administered as a racemate . The hydrochloride salt form (C₂₂H₃₁ClN₂O) enhances solubility in aqueous media, critical for intravenous formulations .

Table 1: Key Chemical Properties of Pirmenol

PropertyValueSource
Molecular FormulaC₂₂H₃₀N₂O (free base)
Molecular Weight338.5 g/mol (free base)
374.95 g/mol (hydrochloride)
CAS Number68252-19-7 (free base)
61477-94-9 (hydrochloride)
SolubilityDMSO: 5 mg/mL; Ethanol: 10 mg/mL
Storage Conditions-20°C (solid); -80°C (solutions)

Stereochemical Considerations

The racemic nature of Pirmenol necessitates careful analysis of its enantiomers. Chromatographic separation using chiral columns (e.g., Chiralcel OJ®) reveals distinct pharmacokinetic behaviors between (+) and (-) isomers, though both contribute to its antiarrhythmic efficacy . Equilibrium between keto and iminium tautomers in aqueous solutions further complicates its stability profile, requiring lyophilization for long-term storage .

Pharmacological Mechanisms

Ion Channel Modulation

As a Class I antiarrhythmic agent, Pirmenol primarily inhibits cardiac sodium channels, prolonging the action potential duration (APD) in ventricular myocytes. Studies in isolated guinea-pig hearts demonstrate a concentration-dependent increase in effective refractory periods (ERP) by 15–25% at 1–10 μM concentrations . This effect is reversible upon washout, underscoring its transient binding kinetics .

Muscarinic Receptor Antagonism

Pirmenol uniquely blocks muscarinic acetylcholine receptor-operated potassium currents (Iₖ.ACh) in atrial cells. At 0.1 μM, it inhibits carbachol-induced Iₖ.ACh by >90%, effectively reversing atrial fibrillation thresholds in preclinical models . This dual action on ion channels and receptors distinguishes it from traditional antiarrhythmics like amiodarone.

Table 2: Key Pharmacodynamic Parameters

ParameterValueModel SystemSource
IC₅₀ (Iₖ.ACh inhibition)0.1 μMGuinea-pig atria
IC₅₀ (GTPγS current)30 μMHEK293 cells
LD₅₀ (rats, oral)359.9 mg/kgSprague-Dawley rats
LD₅₀ (mice, IV)20.8 mg/kgCD-1 mice

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability in rodents exceeds 80%, with peak plasma concentrations achieved within 1–2 hours. The 10–15-fold higher LD₅₀ for oral vs. intravenous administration in rats (359.9 vs. 23.6 mg/kg) suggests significant first-pass metabolism . Protein binding remains moderate (60–70%), allowing sufficient free drug concentrations for therapeutic effects.

Metabolic Pathways

Hepatic oxidation via cytochrome P450 generates two primary metabolites:

  • 2,3,4,5-Tetrahydro-1-[4-hydroxy-4-phenyl-4-(2-pyridinyl)butyl]-2,6-dimethylpyridinium chloride (major)

  • 1-Methyl-5-oxohexylamine hydrochloride (minor)

These metabolites exhibit interconversion in aqueous solutions, forming an equilibrium ratio of 12:1 (major:minor) after 24 hours . Despite structural modifications, metabolites retain 66–97% of the parent compound’s antiarrhythmic activity in canine models .

Clinical Implications and Future Directions

Atrial Fibrillation Management

Pirmenol’s ability to reverse carbachol-induced atrial fibrillation in guinea-pig models (ED₅₀: 2.1 mg/kg IV) positions it as a candidate for paroxysmal AF treatment . Its rapid onset (<5 minutes) and reversible effects offer advantages over irreversible channel blockers.

Limitations and Challenges

Species-specific toxicity profiles, particularly the 10-fold oral/IV LD₅₀ disparity in rodents, necessitate careful dose translation to humans . Furthermore, tautomeric interconversion in solution complicates formulation stability, requiring specialized lyophilization techniques .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator